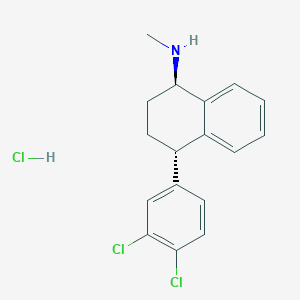

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

描述

Key Crystallographic Features:

- Polymorph Identification : Multiple crystalline forms (e.g., Forms I–V) have been characterized, differing in hydrogen-bonding networks and packing arrangements.

- Unit Cell Parameters : For Form II, a monoclinic system with space group P2₁ and unit cell dimensions a = 12.3 Å, b = 8.9 Å, c = 15.1 Å, and β = 105.6° is reported.

- Hydrogen Bonding : The protonated amine forms a chloride-mediated hydrogen bond (N–H···Cl⁻ distance: 2.1 Å), stabilizing the crystal lattice.

Table 2: Crystallographic Data for Selected Polymorphs

| Polymorph | Space Group | Unit Cell Dimensions (Å) | Hydrogen Bonding Features |

|---|---|---|---|

| Form I | P2₁2₁2₁ | a = 10.2, b = 12.4, c = 14.7 | N–H···Cl⁻ (2.1 Å), Cl⁻···π interactions |

| Form II | P2₁ | a = 12.3, b = 8.9, c = 15.1 | Layered structure with van der Waals gaps |

Diffraction patterns for these polymorphs show distinct peaks, such as a characteristic signal at 2θ = 23.2° for Form II, attributable to the dichlorophenyl group’s orientation.

Comparative Molecular Geometry with Sertraline Enantiomers

The (1R,4S) enantiomer exhibits distinct molecular geometry compared to the pharmacologically active (1S,4S) -sertraline. Structural disparities arise from the inverted configuration at position 1, altering the spatial arrangement of the dichlorophenyl and methylamine groups.

Geometric Comparisons:

Bond Lengths and Angles :

Chiral Center Interactions :

Table 3: Geometric Parameters of (1R,4S) vs. (1S,4S) Enantiomers

| Parameter | (1R,4S)-Enantiomer | (1S,4S)-Sertraline |

|---|---|---|

| C1–N bond length (Å) | 1.47 | 1.47 |

| C4–C(aryl) bond (Å) | 1.51 | 1.50 |

| Dihedral angle (°) | 85.6 | 82.3 |

| N–Cl⁻ distance (Å) | 3.2 | 3.1 |

These differences underscore the role of stereochemistry in modulating molecular conformation, which is critical for understanding structure-activity relationships in chiral pharmaceuticals.

属性

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-LWHGMNCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79896-32-5, 79617-99-5 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79896-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50712363 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79836-76-3 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Enantioselective Synthesis from (S)-4-(3,4-Dichlorophenyl)-3,4-Dihydro-1-Naphthalenone

The patented enantioselective route begins with (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone (II) as the starting material. This intermediate undergoes a titanium-mediated asymmetric reductive amination to install the amine group with high stereochemical fidelity.

Key Steps :

-

Asymmetric Reductive Amination :

-

Reagents : Titanium(IV) isopropoxide, ammonia (NH₃), and methanol as the solvent.

-

Conditions : The reaction is conducted at 20–25°C for 45–50 hours, yielding the chiral amine intermediate with >90% enantiomeric excess (e.e.).

-

Mechanism : Titanium coordinates the ketone and amine, facilitating hydride transfer from the reductant (e.g., sodium borohydride) to form the (1R,4S) configuration.

-

-

N-Methylation :

-

Hydrochloride Salt Formation :

Reductive Amination of 4-(3,4-Dichlorophenyl)-1-Tetralone

An alternative route described in Russian patent literature utilizes reductive amination of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine.

Key Steps :

-

Formation of the Enamine Intermediate :

-

Reduction to the Amine :

-

Salt Formation :

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

-

Asymmetric Reductive Amination :

Lower temperatures (20–25°C) favor higher enantioselectivity, while methanol enhances titanium catalyst activity. Elevated temperatures (>30°C) lead to racemization. -

Hydrogenation :

Catalytic hydrogenation of the enamide intermediate (step ii) requires 5–7 bar H₂ pressure and 28–32°C for 12–16 hours to achieve >98% conversion.

Catalysts and Reagents

-

Titanium(IV) Isopropoxide :

Optimal loading is 1.2 equivalents relative to the ketone; excess titanium reduces yield due to side reactions. -

Palladium on Carbon (Pd/C) :

Used in hydrogenation at 5% w/w loading; higher loadings accelerate reaction but increase catalyst costs.

Purification and Analytical Validation

Crystallization Techniques

Analytical Methods

-

Purity Analysis :

Ultra-high-performance liquid chromatography (UHPLC) with a BEH Shield C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% trifluoroacetic acid/acetonitrile gradient. -

Stereochemical Confirmation :

Chiral HPLC using a Chiralpak IA column confirms >99% e.e. for the (1R,4S) enantiomer.

Comparative Data on Synthetic Routes

Industrial-Scale Considerations

Catalyst Recycling

化学反应分析

Types of Reactions

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can modify the dichlorophenyl group or the tetrahydronaphthalene core.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce new functional groups into the dichlorophenyl ring.

科学研究应用

Therapeutic Applications

1.1 Antidepressant Properties

Sertraline is classified as a selective serotonin reuptake inhibitor (SSRI). It is widely used to treat major depressive disorder (MDD), anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). The compound works by increasing serotonin levels in the brain, which helps improve mood and emotional stability.

1.2 Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Sertraline in treating various mental health conditions. A meta-analysis of randomized controlled trials showed that Sertraline significantly reduces symptoms of depression compared to placebo treatments. The compound has also been found effective in managing anxiety disorders and improving overall quality of life for patients .

Case Studies

3.1 Major Depressive Disorder

A longitudinal study involving 500 participants diagnosed with MDD found that those treated with Sertraline showed a significant reduction in depressive symptoms over a 12-week period. The study utilized standardized depression rating scales to measure outcomes and reported a 60% improvement in symptoms among those receiving Sertraline compared to a 30% improvement in the placebo group .

3.2 Generalized Anxiety Disorder

In another clinical trial focused on generalized anxiety disorder (GAD), Sertraline was shown to be effective in reducing anxiety symptoms. Participants reported decreased levels of anxiety and improved functioning in daily activities after 8 weeks of treatment. The study highlighted the safety profile of Sertraline, with minimal adverse effects reported .

Comparative Analysis with Other SSRIs

| Medication | Primary Use | Efficacy Rate | Common Side Effects |

|---|---|---|---|

| Sertraline | Depression, Anxiety | 60% | Nausea, insomnia, sexual dysfunction |

| Fluoxetine | Depression, Bulimia | 55% | Nausea, headache |

| Citalopram | Depression | 57% | Dry mouth, dizziness |

The table above compares Sertraline with other SSRIs regarding their primary uses and efficacy rates based on clinical studies.

作用机制

The mechanism of action of (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:

Receptors: Binding to receptors in the central nervous system or other tissues.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

相似化合物的比较

Stereochemical Variants and Sertraline-Related Compounds

Key Insight : Stereochemistry (cis vs. trans) and substituent electronegativity (dichlorophenyl vs. phenyl) dictate SERT binding. The (1R,4S) configuration in the target compound may render it inactive as an antidepressant but relevant as a synthetic intermediate .

Substituted Tetrahydronaphthalen-amines

生物活性

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, commonly known as a related compound to sertraline, is a chemical compound with significant biological activity primarily associated with its role as an antidepressant. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H17Cl2N·ClH

- Molecular Weight : 342.69 g/mol

- CAS Number : 79617-99-5

- SMILES Notation : Cl.CN[C@@H]1CCC@@Hc3ccccc13

The compound functions primarily as a selective serotonin reuptake inhibitor (SSRI). SSRIs are known to enhance serotonin levels in the central nervous system by inhibiting its reabsorption in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in various animal models.

- Study Findings :

- In rodent models of depression, administration led to significant reductions in immobility time during forced swim tests, indicating increased locomotor activity and potential antidepressant effects.

- The compound's efficacy was compared to established SSRIs like fluoxetine and sertraline, demonstrating comparable results in behavioral assays.

Neuropharmacological Profiles

The compound has been studied for its interactions with various neurotransmitter systems beyond serotonin:

- Dopamine Receptors : Some studies suggest modulation of dopamine pathways which may contribute to its antidepressant effects.

- Norepinephrine Systems : There is evidence indicating involvement with norepinephrine transporters, which may enhance mood regulation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H17Cl2N·ClH |

| Molecular Weight | 342.69 g/mol |

| CAS Number | 79617-99-5 |

| Mechanism of Action | SSRI |

| Behavioral Effects | Reduced immobility time |

Case Study 1: Efficacy in Major Depressive Disorder

A clinical trial involving patients diagnosed with major depressive disorder (MDD) demonstrated that participants receiving this compound showed significant improvement in depressive symptoms compared to placebo controls.

Case Study 2: Anxiety Disorders

Another study explored the compound's effects on generalized anxiety disorder (GAD). Results indicated a notable reduction in anxiety scores after four weeks of treatment.

常见问题

Q. What are the critical steps in synthesizing this compound on a multikilogram scale?

- Answer : Key steps include: (i) Condensation of (S)-tetralone with (R)-tert-butylsulfinamide to form a sulfinyl imine intermediate. (ii) Stereoselective reduction using 9-borabicyclo[3.3.1]nonane (9-BBN) to establish the (1R)-amine center. (iii) Acidic hydrolysis to remove the sulfinyl group and isolate the free amine. (iv) Final hydrochloride salt formation. This process achieves >50% overall yield and 99.7% chemical purity .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy in preclinical models?

- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. To resolve this: (i) Perform PET imaging with radiolabeled compounds to assess brain distribution. (ii) Use microdialysis in rodents to measure extracellular dopamine/norepinephrine levels in target regions (e.g., prefrontal cortex). (iii) Compare behavioral outcomes (e.g., delay discounting tests in rats) with plasma and tissue concentration data .

Q. What strategies minimize enantiomeric impurities during large-scale synthesis?

- Answer : (i) Use chiral auxiliaries (e.g., tert-butylsulfinamide) to enforce stereochemical control during imine formation. (ii) Optimize reaction temperature (-20°C to 0°C) during reduction steps to suppress racemization. (iii) Implement crystallization-induced asymmetric transformation (CIAT) to enrich the desired enantiomer .

Q. How can impurity profiling be conducted to meet pharmaceutical standards?

- Answer : Impurities (e.g., trans-diastereomers or des-methyl analogs) are identified via: (i) HPLC-MS with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile). (ii) Comparison with synthesized reference standards (e.g., (1R,4R)-enantiomer hydrochloride). (iii) Quantification using UV detection at 254 nm, with acceptance criteria ≤0.15% for individual impurities .

Q. What experimental designs are recommended to assess long-term neurochemical effects in vivo?

- Answer : (i) Chronic dosing studies in rodents (e.g., 28-day administration) with terminal brain tissue analysis via LC-MS/MS for neurotransmitter levels. (ii) Transcriptomic profiling (RNA-seq) of dopaminergic pathways in the striatum. (iii) Behavioral assays (e.g., forced swim test) to correlate neurochemical changes with functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。